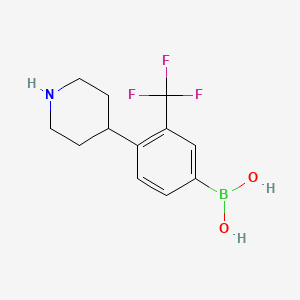
(4-(Piperidin-4-yl)-3-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Piperidin-4-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-4-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the formation of the boronic acid moiety through the reaction of an aryl halide with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, the use of recyclable catalysts and greener solvents can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
(4-(Piperidin-4-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted trifluoromethyl derivatives. These products can serve as intermediates in the synthesis of more complex molecules .
科学研究应用
Chemistry
In chemistry, (4-(Piperidin-4-yl)-3-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of various organic compounds. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology
In biological research, this compound is explored for its potential as a molecular probe. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes and proteins .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The boronic acid moiety can form reversible covalent bonds with biological targets, making it a promising scaffold for the development of enzyme inhibitors .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials and polymers. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
作用机制
The mechanism of action of (4-(Piperidin-4-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and trifluoromethyl groups. The boronic acid moiety can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, while the trifluoromethyl group can enhance the compound’s binding affinity and selectivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the piperidine and trifluoromethyl groups, making it less lipophilic and less selective in biological applications.
(4-(Piperidin-4-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(3-(Trifluoromethyl)phenyl)boronic acid: Contains the trifluoromethyl group but lacks the piperidine ring, affecting its biological interactions.
Uniqueness
(4-(Piperidin-4-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it a valuable compound in various scientific research applications .
属性
分子式 |
C12H15BF3NO2 |
|---|---|
分子量 |
273.06 g/mol |
IUPAC 名称 |
[4-piperidin-4-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)11-7-9(13(18)19)1-2-10(11)8-3-5-17-6-4-8/h1-2,7-8,17-19H,3-6H2 |
InChI 键 |
DMQAKBIQQOLEJB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


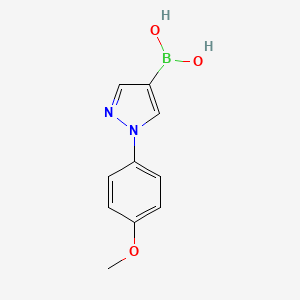
![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
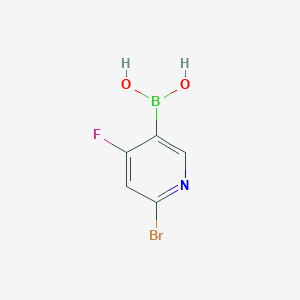
![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)

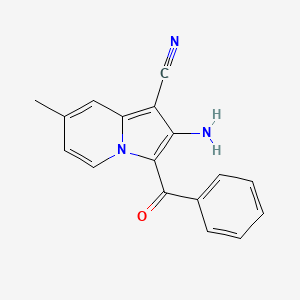

![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
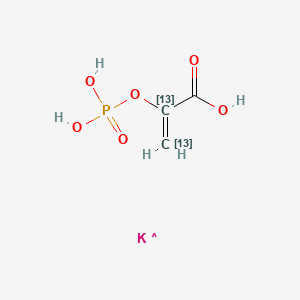
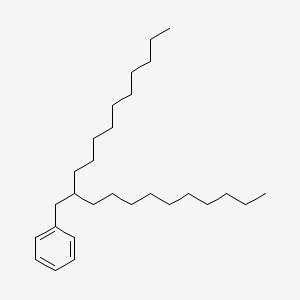
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
